2,6-Diiodo-3-methylbenzoic acid
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Overview
Description
2,6-Diiodo-3-methylbenzoic acid is an organic compound with the molecular formula C8H6I2O2. It is a derivative of benzoic acid, where two iodine atoms are substituted at the 2 and 6 positions, and a methyl group is substituted at the 3 position. This compound is known for its use as a ligand in various chemical reactions, particularly in C-H activation processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diiodo-3-methylbenzoic acid typically involves the iodination of 3-methylbenzoic acid. The general procedure for iodination of arene carboxylic acids can be applied, where iodine and an oxidizing agent such as nitric acid or hydrogen peroxide are used under controlled conditions to achieve the desired substitution .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2,6-Diiodo-3-methylbenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as organometallic compounds (e.g., Grignard reagents) or halogen exchange reagents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction reactions can produce corresponding alcohols, aldehydes, or ketones.
Scientific Research Applications
2,6-Diiodo-3-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as a ligand in C-H activation and other catalytic processes.
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: Investigated for its role in drug development and synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,6-Diiodo-3-methylbenzoic acid exerts its effects is primarily through its role as a ligand in catalytic processes. It can coordinate with metal centers, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the metal catalyst used .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Diiodo-4-methylbenzoic acid
- 2,6-Dimethoxy-4-methylbenzoic acid
- 2-Chloro-6-methylbenzoic acid
- 2-Methoxy-6-methylbenzoic acid
Uniqueness
2,6-Diiodo-3-methylbenzoic acid is unique due to the specific positioning of the iodine atoms and the methyl group, which influences its reactivity and the types of reactions it can undergo. This makes it particularly useful in certain catalytic processes where other similar compounds may not be as effective .
Properties
Molecular Formula |
C8H6I2O2 |
---|---|
Molecular Weight |
387.94 g/mol |
IUPAC Name |
2,6-diiodo-3-methylbenzoic acid |
InChI |
InChI=1S/C8H6I2O2/c1-4-2-3-5(9)6(7(4)10)8(11)12/h2-3H,1H3,(H,11,12) |
InChI Key |
YTDFDLUUKSMVQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)I)C(=O)O)I |
Origin of Product |
United States |
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